

# The Emerging Antitubercular Agent-35: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: Antitubercular agent-35

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A novel antitubercular agent, designated as **Antitubercular agent-35** and also identified as compound 42I, has shown promising early-stage activity against *Mycobacterium tuberculosis*. This technical guide provides a detailed overview of the available scientific literature on this compound, focusing on its synthesis, in vitro efficacy, and metabolic stability. The information presented herein is intended to support further research and development efforts in the field of tuberculosis therapeutics.

## In Vitro Antitubercular Activity

**Antitubercular agent-35** has demonstrated noteworthy potency against the virulent H37Rv strain of *Mycobacterium tuberculosis* and the related species *Mycobacterium marinum*. The minimum inhibitory concentration required to inhibit 90% of the bacterial growth (MIC90) has been determined for both organisms, highlighting its potential as a bactericidal or bacteriostatic agent.

Strain	MIC90 (µg/mL)
M. tuberculosis H37Rv	1.25
M. marinum	2
Data sourced from MedchemExpress[1][2]	

## Metabolic Stability

An important aspect of preclinical drug development is the assessment of a compound's metabolic stability. Preliminary studies have indicated that **Antitubercular agent-35** exhibits a favorable metabolic profile, showing an ability to resist degradation by human liver microsomes. [1][2] This suggests that the compound may have a longer half-life in vivo, a desirable characteristic for a therapeutic agent.

## Synthesis and Structure-Activity Relationship

**Antitubercular agent-35** is a tertiary 2-amino analogue belonging to a series of aminoquinazolinones. The synthesis and structure-activity relationship (SAR) studies of this class of compounds have revealed key structural features that contribute to their antimycobacterial activity.

The core structure is a quinazolinone scaffold, and modifications at the 2-amino position and the 6-position have been explored to optimize potency and drug-like properties. Specifically, for the series containing a sulfoxide substituent at the 6-position, both secondary (compound 40) and tertiary (compound 42, which is **Antitubercular agent-35**) 2-amino analogues retained significant potency. In contrast, the corresponding sulfone counterparts (compounds 41 and 43) were found to be inactive.

This critical SAR data suggests that the oxidation state of the sulfur atom at the 6-position plays a crucial role in the antitubercular activity of these aminoquinazolinones.

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC90)

The in vitro antimycobacterial activity of **Antitubercular agent-35** against the *M. tuberculosis* H37Rv strain was determined using a whole-cell phenotypic screening assay. The following provides a generalized protocol based on standard methods for antitubercular drug screening:

- **Bacterial Culture:** *M. tuberculosis* H37Rv is cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol, to mid-log phase.

- **Compound Preparation:** **Antitubercular agent-35** is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A serial dilution of the compound is then prepared in the culture medium.
- **Inoculation:** The bacterial culture is diluted to a standardized inoculum size and added to the wells of a microplate containing the serially diluted compound.
- **Incubation:** The microplates are incubated at 37°C for a defined period, typically 7 to 14 days.
- **Growth Inhibition Assessment:** Bacterial growth is measured using a viability indicator, such as resazurin or by measuring optical density. The MIC90 is defined as the lowest concentration of the compound that inhibits at least 90% of the bacterial growth compared to the untreated control.

## Metabolic Stability Assay (Human Liver Microsomes)

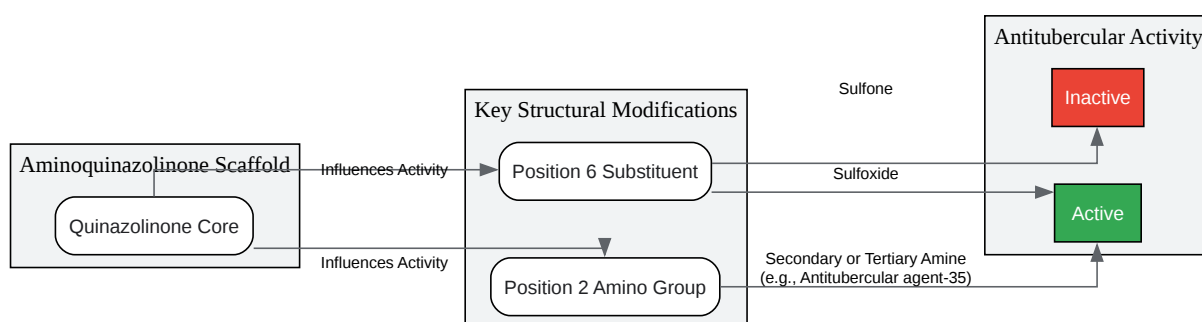
The metabolic stability of **Antitubercular agent-35** was assessed using an in vitro assay with human liver microsomes. A typical protocol for such an assay is as follows:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and a buffer solution at physiological pH.
- **Compound Incubation:** **Antitubercular agent-35** is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
- **Reaction Quenching:** The metabolic reaction in the aliquots is stopped by adding a quenching solution, such as acetonitrile, which also serves to precipitate the microsomal proteins.
- **Analysis:** The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining concentration of the parent compound (**Antitubercular agent-35**).

- **Data Analysis:** The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance, which are indicators of its metabolic stability.

## Logical Relationship of Structure and Activity

The following diagram illustrates the key structural features and their impact on the antitubercular activity of the aminoquinazolinone series to which **Antitubercular agent-35** belongs.

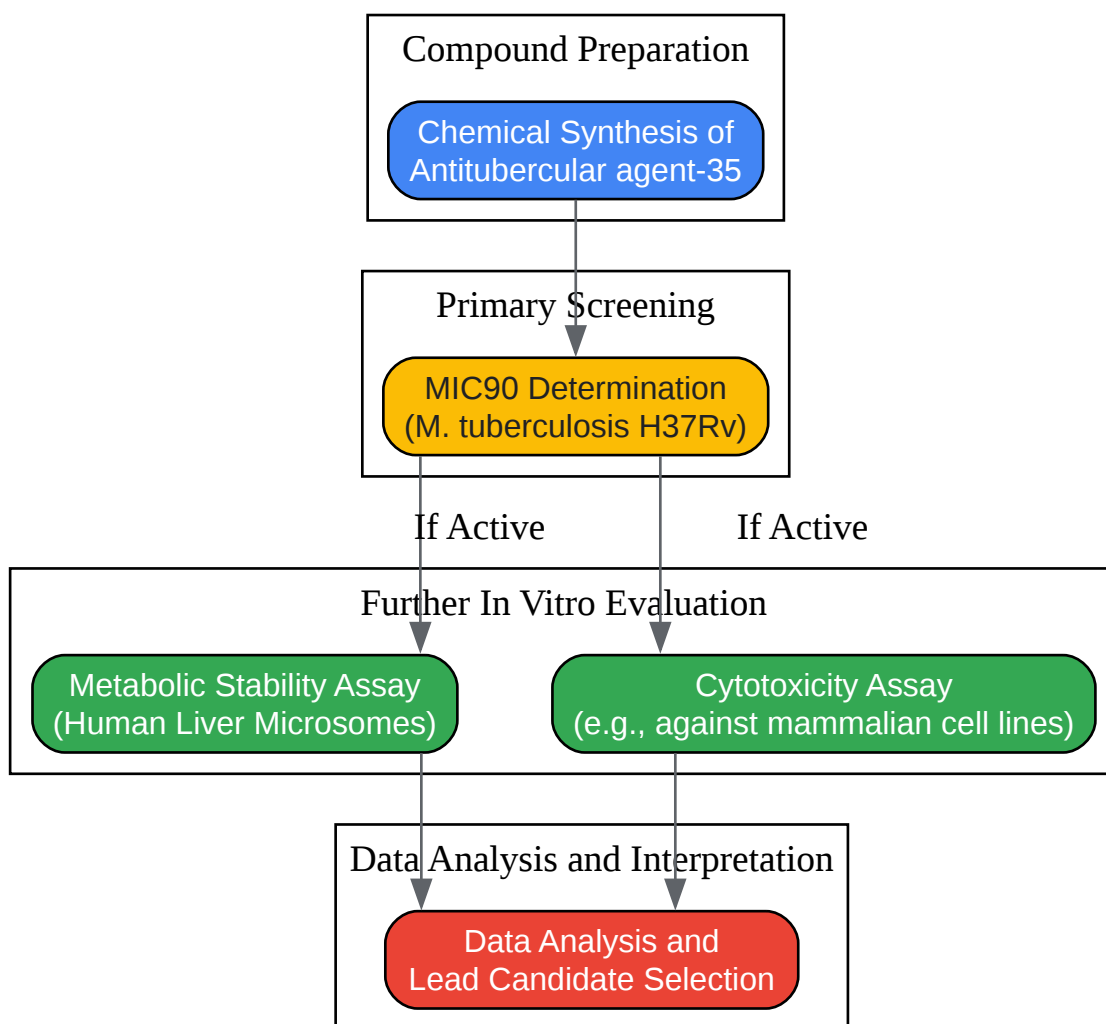


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Caption: Structure-Activity Relationship of Aminoquinazolinones.

## Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical experimental workflow for the initial in vitro evaluation of a novel antitubercular candidate like **Antitubercular agent-35**.



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Caption: In Vitro Evaluation Workflow for Antitubercular Agents.

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## References

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